2-{[(2S)-2-Methylbutoxy]carbonyl}benzoate
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Overview
Description
2-{[(2S)-2-Methylbutoxy]carbonyl}benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a 2-methylbutoxycarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2S)-2-Methylbutoxy]carbonyl}benzoate typically involves the esterification of benzoic acid with 2-methylbutanol in the presence of a suitable catalyst. The reaction can be carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote the formation of the ester, and the product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{[(2S)-2-Methylbutoxy]carbonyl}benzoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 2-methylbutanol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-{[(2S)-2-Methylbutoxy]carbonyl}benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2S)-2-Methylbutoxy]carbonyl}benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of benzoic acid and 2-methylbutanol. These products can then participate in further biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate: A derivative of glycine used in peptide synthesis.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in amide formation and peptide synthesis.
Uniqueness
2-{[(2S)-2-Methylbutoxy]carbonyl}benzoate is unique due to its specific ester structure, which imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
500693-24-3 |
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Molecular Formula |
C13H15O4- |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
2-[(2S)-2-methylbutoxy]carbonylbenzoate |
InChI |
InChI=1S/C13H16O4/c1-3-9(2)8-17-13(16)11-7-5-4-6-10(11)12(14)15/h4-7,9H,3,8H2,1-2H3,(H,14,15)/p-1/t9-/m0/s1 |
InChI Key |
PPOAOUDPMOHFJR-VIFPVBQESA-M |
Isomeric SMILES |
CC[C@H](C)COC(=O)C1=CC=CC=C1C(=O)[O-] |
Canonical SMILES |
CCC(C)COC(=O)C1=CC=CC=C1C(=O)[O-] |
Origin of Product |
United States |
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